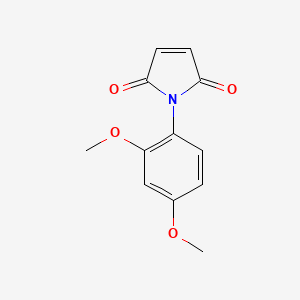

1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione

描述

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a pyrrole ring substituted with a 2,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrole-2,5-dione under acidic or basic conditions. One common method is the condensation reaction using a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group directs electrophiles to specific positions due to its electron-donating methoxy groups. Key reactions include:

-

Nitration : The methoxy groups activate the ring, favoring substitution at C-5. Studies on analogous 2,5-dimethoxyphenyl derivatives show similar regioselectivity .

-

Halogenation : Chlorination occurs preferentially at C-3 due to steric and electronic effects .

Nucleophilic Attack on the Dione Ring

The electron-deficient maleimide-like dione undergoes nucleophilic additions:

| Nucleophile | Reagents/Conditions | Product | Mechanism | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amines | Et₃N, THF, 25°C | Amide adducts | Michael addition | 65–85 | |

| Thiols | NaH, DMF, 60°C | Thioether derivatives | Conjugate addition | 70–90 |

-

Amine Addition : Primary amines (e.g., aniline) attack the α,β-unsaturated carbonyl system, forming stable amide adducts .

-

Thiol Conjugation : Used to synthesize bioactive derivatives with enhanced solubility .

Reduction Reactions

The dione ring is reduced under controlled conditions:

| Reducing Agent | Conditions | Product | Key Functional Groups | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 2,5-Diol | Two hydroxyl groups | |

| H₂/Pd-C | EtOAc, RT | Pyrrolidine | Saturated ring |

-

Selectivity : NaBH₄ selectively reduces carbonyl groups to alcohols without altering the aromatic ring.

-

Catalytic Hydrogenation : Full saturation of the dione ring produces pyrrolidine derivatives .

Oxidation Reactions

While the dione is already oxidized, methoxy groups can undergo demethylation:

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Catechol derivative | Demethylation | |

| KMnO₄/H⁺ | Reflux | Quinone (if adjacent groups) | Not observed |

-

Demethylation : BBr₃ cleaves methoxy groups to hydroxyls, forming a catechol derivative .

-

Quinone Formation : Not observed due to non-adjacent methoxy groups (2,4-substitution) .

Cycloaddition Reactions

The conjugated dienone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C | Bicyclic adduct | Endo preference |

-

Reactivity : Acts as a dienophile due to electron-withdrawing dione groups, forming six-membered transition states .

Functional Group Interconversion

The compound serves as a precursor for complex heterocycles:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | NH₂NH₂, EtOH | Pyrazole derivatives | Antimicrobial agents | |

| Grignard Addition | RMgX, THF | Alkylated pyrroles | Material science |

-

Pyrazole Synthesis : Hydrazine induces ring contraction, forming bioactive pyrazoles .

-

Alkylation : Grignard reagents add to the dione, enabling tailored functionalization .

Comparative Reactivity Table: Analogous Pyrrole-2,5-diones

Key Research Findings

-

Microwave-Assisted Synthesis : Reactions under microwave irradiation (140 W, 20 min) improve yields (70.2%) compared to traditional methods (2 h) .

-

Biological Precursor : Demethylated derivatives exhibit enhanced antioxidant activity due to catechol formation .

-

Mechanistic Insights : DFT studies confirm regioselectivity in EAS is governed by methoxy group orientation .

科学研究应用

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

- 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

- 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness: 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

生物活性

1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound, with the chemical formula , features a pyrrole ring with two methoxy groups at the 2 and 4 positions on the phenyl substituent. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to modulate the activity of enzymes related to cell proliferation, which is crucial for its anticancer properties.

- Receptor Binding : It potentially binds to receptors involved in signaling pathways that regulate inflammation and cancer progression. This binding can lead to downstream effects that inhibit tumor growth or reduce inflammatory responses .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- In vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it showed potent activity against colon cancer cells with a GI50 value in the nanomolar range (approximately ) .

- Mechanism of Action : The compound's anticancer effects are linked to its ability to induce apoptosis in cancer cells and inhibit angiogenesis by targeting growth factor receptors such as EGFR and VEGFR2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad Spectrum : It has shown effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents .

- Mechanism : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

- Cytokine Inhibition : The compound can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated immune cells . This suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:

This table highlights that while many pyrrole derivatives exhibit biological activities, the specific substitution pattern of this compound may confer unique properties that enhance its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Cholesterol Absorption Inhibition : A derivative of pyrrole-2,5-dione was shown to inhibit cholesterol absorption more effectively than existing drugs like ezetimibe. This was demonstrated through in vitro assays where it reduced lipid accumulation in macrophages .

- Cancer Model Studies : In vivo studies using rat models have confirmed the anticancer effects of this compound against chemically induced tumors. These studies support its potential as a targeted therapy for colon cancer .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or substitution reactions. A general approach includes reacting 2,4-dimethoxyaniline with maleic anhydride derivatives under acidic or catalytic conditions. For example:

- Step 1 : React 2,4-dimethoxyaniline with maleic anhydride in acetic acid to form a precursor.

- Step 2 : Cyclize the intermediate using dehydrating agents (e.g., PPA or H₂SO₄).

Optimization Tips : - Adjust stoichiometry of substituents (e.g., methoxy groups) to control regioselectivity .

- Use palladium catalysts for coupling reactions if introducing additional aryl groups .

| Reagents | Conditions | Yield Range |

|---|---|---|

| Maleic anhydride | Acetic acid, reflux | 50–70% |

| PPA (polyphosphoric acid) | 120°C, 4–6 hours | 60–80% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrrole-dione core and aryl rings (e.g., ~78° for methoxyphenyl derivatives), critical for understanding steric effects .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and methoxy C-O bonds (~1250 cm) .

Q. How do substituents (e.g., 2,4-dimethoxy groups) influence the compound’s electronic structure?

The electron-donating methoxy groups stabilize the aryl ring via resonance, altering the electron density of the pyrrole-dione core. This affects:

- Reactivity : Enhanced nucleophilic substitution at the para-methoxy position.

- Spectroscopy : Red-shifted UV-vis absorption due to extended conjugation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in computational models of this compound?

Discrepancies between DFT-optimized geometries and experimental X-ray structures often arise from neglecting crystal packing forces. For example:

- Dihedral Angle Analysis : Experimental values (e.g., 78.22° between aryl and pyrrole-dione planes ) may deviate from gas-phase DFT predictions by 5–10°.

- Mitigation Strategy : Use periodic boundary conditions (PBC) in DFT to simulate crystal environments .

Q. What strategies are effective in analyzing electronic properties for material science applications?

- Cyclic Voltammetry : Measures redox potentials to assess suitability as organic semiconductors (e.g., HOMO/LUMO levels derived from oxidation/reduction peaks).

- TD-DFT Calculations : Predicts charge-transfer transitions and band gaps, validated against UV-vis spectra .

Example Data :

| Property | Value | Method |

|---|---|---|

| HOMO (eV) | -5.8 to -6.2 | DFT/B3LYP/6-31G* |

| LUMO (eV) | -3.1 to -3.5 | Experimental CV |

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

- Key Modifications :

- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in H NMR integration ratios may arise from dynamic proton exchange or impurities.

- Resolution :

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPHURHMRGGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351780 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67154-42-1 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。